Hedyosumin E

CAS No.:

Cat. No.: VC1949680

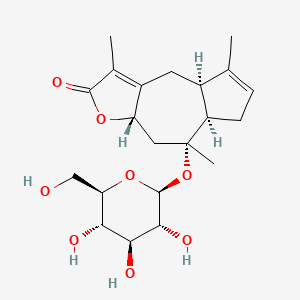

Molecular Formula: C21H30O8

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30O8 |

|---|---|

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | (3aS,5R,5aR,8aR)-1,5,8-trimethyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5a,6,8a,9-hexahydroazuleno[6,5-b]furan-2-one |

| Standard InChI | InChI=1S/C21H30O8/c1-9-4-5-13-11(9)6-12-10(2)19(26)27-14(12)7-21(13,3)29-20-18(25)17(24)16(23)15(8-22)28-20/h4,11,13-18,20,22-25H,5-8H2,1-3H3/t11-,13+,14-,15+,16+,17-,18+,20-,21+/m0/s1 |

| Standard InChI Key | VABXQJHIONSXPQ-WDMSPEKYSA-N |

| Isomeric SMILES | CC1=CC[C@@H]2[C@H]1CC3=C(C(=O)O[C@H]3C[C@@]2(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |

| Canonical SMILES | CC1=CCC2C1CC3=C(C(=O)OC3CC2(C)OC4C(C(C(C(O4)CO)O)O)O)C |

Introduction

Isolation and Natural Sources

Hedyosumin E was isolated from the aerial parts of Hedyosmum orientale, along with other hedyosumins (A-D) . The isolation process typically involves several key steps:

Table 1: Standard Isolation Procedure for Hedyosumins from Hedyosmum orientale

| Stage | Procedure | Purpose |

|---|---|---|

| 1 | Collection and authentication of plant material | Ensure correct species identification |

| 2 | Drying and grinding of aerial parts | Increase surface area for efficient extraction |

| 3 | Extraction with organic solvents | Initial separation of compounds |

| 4 | Fractionation using chromatographic techniques | Separation based on polarity and molecular properties |

| 5 | Sequential column chromatography | Further purification |

| 6 | Spectroscopic analysis | Structural identification |

The isolation of Hedyosumin E specifically has been documented to involve:

-

Extraction with methanol-water mixtures

-

Fractionation using MCI gel CHP 20P

-

Sequential chromatographic separation

The genus Hedyosmum contains approximately 40-45 species distributed throughout the Neotropics and East Asia. Hedyosmum orientale, the source of Hedyosumin E, is endemic to certain regions of Asia and has been studied for its rich terpenoid content .

The presence of a glycosidic component in Hedyosumin E distinguishes it from its aglycon form and likely influences its physical properties, including solubility and biological activity profiles.

Structural Elucidation Methods

The structural determination of Hedyosumin E, like other natural products, employs several complementary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon skeleton, functional groups, and stereochemistry through:

-

¹H NMR: Hydrogen environments and connectivity

-

¹³C NMR: Carbon framework

-

2D NMR experiments (COSY, HSQC, HMBC, NOESY): Through-bond and through-space correlations

-

-

Mass Spectrometry (MS): Determines molecular formula and provides fragmentation patterns that offer structural insights

-

Infrared (IR) Spectroscopy: Identifies functional groups based on characteristic absorption bands

-

X-ray Crystallography: Provides definitive three-dimensional structural information when suitable crystals can be obtained

In the case of Hedyosumin E, structural elucidation would likely include analysis of the sesquiterpenoid core and the attached sugar moiety, with particular attention to stereogenic centers and glycosidic linkage position.

Biological Activities

Table 3: Biological Activities of Related Compounds from Hedyosmum orientale

The Chloranthaceae family, including Hedyosmum species, produces compounds with documented:

-

Analgesic and antinociceptive activities

-

Antidepressant properties

-

Anxiolytic, sedative, and hypnotic effects

-

Antibacterial, antioxidant, and antifungal activities

Given its structural relationship to other hedyosumins, it is plausible that Hedyosumin E may share some of these biological properties, though dedicated studies would be needed to confirm and characterize its specific activities.

Structural Relationships with Other Hedyosumins

Hedyosumin E is part of a family of structurally related sesquiterpenoids that includes Hedyosumins A-D and the more recently described Hedyosumin F. Understanding these structural relationships provides context for interpreting the potential properties of Hedyosumin E.

Table 4: Comparative Features of Hedyosumins

Recent research has led to structural revisions of some hedyosumins, particularly Hedyosumins B and C, which have been assigned 11R-configuration based on comprehensive spectroscopic data and synthetic studies . Such revisions highlight the complexity of these natural products and the evolving nature of our understanding of their structures.

Research Developments and Future Directions

Recent advancements in hedyosumin research include:

-

Structural Revisions: The stereochemistry of hedyosumins B and C has been revised to 11R-configuration through a combination of spectroscopic analysis and total synthesis .

-

Novel Synthetic Methodologies: Development of efficient synthetic routes to access the complex guaiane framework, including organocatalytic approaches and stereoselective transformations .

-

Related Natural Products: Discovery of unprecedented sesterterpenoids named orientanoids A-C from Hedyosmum orientale, expanding our understanding of the terpenoid diversity in this plant species .

Future research directions for Hedyosumin E might include:

-

Complete structural elucidation using advanced spectroscopic techniques

-

Total synthesis to confirm structural assignment and enable access to larger quantities

-

Comprehensive biological evaluation, particularly in areas where related compounds have shown promise

-

Structure-activity relationship studies to identify pharmacophores

-

Investigation of potential therapeutic applications, especially in cancer, inflammation, and neuropharmacology

These research endeavors would contribute to our understanding of Hedyosumin E and potentially reveal new applications for this natural product in medicinal chemistry and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume